4-hydroxy-N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
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Overview
Description
4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is a complex organic compound that features a benzodiazole moiety and a hydroxybutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE typically involves multi-step organic synthesisThe final step involves the coupling of the hydroxybutanamide moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzodiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would produce an amine .
Scientific Research Applications
4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxybutanamide group may also play a role in the compound’s biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.
Indole derivatives: These compounds also contain aromatic systems and are known for their diverse biological activities.
Uniqueness
4-HYDROXY-N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is unique due to its combination of a benzodiazole moiety with a hydroxybutanamide group, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H31N3O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |
InChI |
InChI=1S/C24H31N3O2/c1-16-14-17(2)19(4)20(18(16)3)15-27-22-9-6-5-8-21(22)26-23(27)11-12-25-24(29)10-7-13-28/h5-6,8-9,14,28H,7,10-13,15H2,1-4H3,(H,25,29) |
InChI Key |
YHZCYJQAXZCADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO)C)C |
Origin of Product |
United States |
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